molecular formula C22H22N4O3S B2481434 8-(benzylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1105245-46-2

8-(benzylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2481434
CAS No.: 1105245-46-2
M. Wt: 422.5
InChI Key: RDXIFPIBAVMNFO-UHFFFAOYSA-N
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Description

8-(benzylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a benzylthio group, a methyl group, and a phenoxypropyl group attached to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo a series of substitution and addition reactions to introduce the benzylthio, methyl, and phenoxypropyl groups. Common reagents used in these reactions include alkyl halides, thiols, and phenols, along with catalysts such as bases or acids to facilitate the reactions. The reaction conditions may vary, but they generally involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-(benzylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce alcohols or alkanes, and substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

8-(benzylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(benzylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with different substituents, such as:

  • 8-(methylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
  • 8-(benzylthio)-3-ethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
  • 8-(benzylthio)-3-methyl-7-(3-methoxypropyl)-1H-purine-2,6(3H,7H)-dione

Uniqueness

The uniqueness of 8-(benzylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-benzylsulfanyl-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-25-19-18(20(27)24-21(25)28)26(13-8-14-29-17-11-6-3-7-12-17)22(23-19)30-15-16-9-4-2-5-10-16/h2-7,9-12H,8,13-15H2,1H3,(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXIFPIBAVMNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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